molecular formula C25H26FN5O2S B11268157 N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B11268157
M. Wt: 479.6 g/mol
InChI Key: CQSMPUAAWBKHCV-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline derivative featuring a cyclopentyl carboxamide group, a 4-fluorobenzylthio substituent, and a propyl side chain. Its synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and cyclization, as seen in analogous triazole-based compounds . Key functional groups include the thioether linkage, fluorinated aromatic ring, and carboxamide moiety, which collectively influence solubility, bioavailability, and target binding .

Properties

Molecular Formula

C25H26FN5O2S

Molecular Weight

479.6 g/mol

IUPAC Name

N-cyclopentyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)20-12-9-17(22(32)27-19-5-3-4-6-19)14-21(20)31-24(30)28-29-25(31)34-15-16-7-10-18(26)11-8-16/h7-12,14,19H,2-6,13,15H2,1H3,(H,27,32)

InChI Key

CQSMPUAAWBKHCV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, including the formation of the triazoloquinazoline core and the introduction of various substituents. Common synthetic routes include:

    Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: This can be achieved through alkylation reactions using cyclopentyl halides.

    Attachment of the Fluorobenzylthio Moiety: This step typically involves nucleophilic substitution reactions using 4-fluorobenzyl halides and thiol reagents.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The triazoloquinazoline scaffold is shared with compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9] in ). However, the target compound differs in:

  • Side Chains : The propyl group at position 4 replaces bulkier sulfonylbenzene or halogenated aryl groups.
  • Thioether Linkage : The (4-fluorobenzyl)thio group replaces simpler alkyl or arylthio substituents (e.g., phenylthio in compounds [10–15]) .
  • Carboxamide : The cyclopentyl carboxamide at position 8 introduces steric bulk compared to unsubstituted carboxamides or hydrazine derivatives.
Spectral and Tautomeric Properties
  • IR Spectroscopy :
    • The absence of a νS-H band (~2500–2600 cm⁻¹) in the target compound aligns with thione tautomer dominance, similar to compounds [7–9] .
    • The νC=O stretch (1663–1682 cm⁻¹) in precursor hydrazinecarbothioamides is absent in triazoloquinazolines, confirming cyclization .
  • NMR Analysis: Substituent-induced chemical shift variations (e.g., 4-fluorobenzyl vs. 2,4-difluorophenyl groups) alter proton environments in regions analogous to "A" (positions 39–44) and "B" (positions 29–36) in . For example, the 4-fluorobenzyl group would deshield adjacent protons more than a non-fluorinated alkyl chain .

Table 1: Key Spectral Comparisons

Property Target Compound Compound [7] (X = H) Compound [10] (S-alkylated)
νC=S (cm⁻¹) Not detected (thione form) 1247–1255 1243–1258 (pre-cyclization)
νC=O (cm⁻¹) Absent Absent 1663–1682 (precursor)
NH Stretch (cm⁻¹) 3278–3414 (thione tautomer) 3278–3414 3150–3319 (hydrazinecarbothioamide)
¹H-NMR Shifts (ppm) Region A/B variations* Similar to Rapa derivatives Distinct alkylation shifts

*Inferred from ’s methodology .

Biological Activity

N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Structural Overview

The compound features a triazoloquinazoline core , which is pivotal for its biological interactions. The presence of a cyclopentyl group and a fluorobenzylthio moiety enhances its chemical properties and influences its biological activity. These structural elements contribute to the compound's ability to interact with various biological targets, including enzymes and receptors.

Preliminary studies indicate that this compound may exert its biological effects through:

  • Enzyme Inhibition : The compound likely binds to active sites on specific enzymes, altering their activity and affecting downstream signaling pathways.
  • Receptor Modulation : It may interact with receptors involved in inflammatory responses or cancer pathways, leading to therapeutic effects.

Pharmacological Properties

Research suggests that this compound exhibits anti-inflammatory and anticancer properties. Its ability to inhibit key signaling pathways associated with these conditions is particularly noteworthy. For instance:

  • Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
  • Anticancer Activity : Initial findings point towards its potential in targeting cancer cells by disrupting their growth signals.

Comparative Studies

To understand the unique aspects of this compound in relation to other compounds in its class, the following table compares it with similar structures:

Compound NameStructural FeaturesUnique Aspects
N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo...Similar core structure with a different fluorobenzyl groupVariation in biological activity due to different substituents
N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo...Another variant with a different fluorobenzyl groupInsights into structure–activity relationships
9-fluoro-4-propyl-1-sulfanylidene...Contains a sulfanylidene group instead of thioetherDifferent reactivity patterns due to sulfur oxidation state

This table illustrates how variations in substituents can significantly impact the biological activity and pharmacological potential of compounds within this chemical family.

Case Studies

Several studies have explored the biological activity of related compounds within the triazoloquinazoline class. For instance:

  • Anti-inflammatory Studies : A study demonstrated that derivatives similar to N-cyclopentyl... exhibited significant inhibition of COX enzymes in vitro, suggesting a pathway for developing anti-inflammatory agents.
  • Anticancer Research : Another investigation highlighted the anticancer properties of triazoloquinazolines against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

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